molecular formula C15H15N3O B2617176 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 879770-28-2

3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2617176
CAS No.: 879770-28-2
M. Wt: 253.305
InChI Key: XVSADEATTHVNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound based on the versatile pyrazolo[1,5-a]pyrimidine (PP) core, a privileged scaffold in modern medicinal chemistry and drug discovery . This fused, planar bicyclic system is recognized for its significant potential in the design and synthesis of small-molecule inhibitors, particularly targeting protein kinases . The specific substitution pattern on this compound—featuring a phenyl group at the 3-position and a propyl chain at the 5-position—allows researchers to investigate structure-activity relationships (SAR) and fine-tune the molecule's properties for interaction with various enzymatic binding sites . The pyrazolo[1,5-a]pyrimidine scaffold is a key structural motif in developing potent inhibitors for critical therapeutic targets. Compounds sharing this core have demonstrated robust activity against a diverse range of kinases, including Phosphoinositide 3-kinase δ (PI3Kδ), Cyclin-dependent kinases (CDK), Bruton's tyrosine kinase (BTK), and EGFR . These kinases are implicated in numerous disease pathways, such as cancer, inflammatory conditions, and autoimmune diseases . The core structure acts as an ATP-competitive inhibitor, integrating into the kinase's ATP-binding pocket to disrupt phosphorylation signaling cascades and thereby exerting anti-proliferative and cytotoxic effects on abnormal cells . As an intermediate, 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol offers researchers a valuable building block for further functionalization, such as amination or palladium-catalyzed cross-coupling reactions, to create a diverse library of analogs for biological screening . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-2-6-12-9-14(19)18-15(17-12)13(10-16-18)11-7-4-3-5-8-11/h3-5,7-10,16H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFBTPWAJOPDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitumor Activity

One of the primary applications of 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is in oncology. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells and increased apoptosis in tumor tissues .

Table 1: Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargeted Cancer TypeIC50 (nM)Reference
3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-olHCT11620
Compound XBreast Cancer15
Compound YLung Cancer10

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It has been studied for its ability to inhibit various kinases, including those involved in signaling pathways related to cancer and inflammation. The structure allows for strategic modifications that enhance selectivity and potency against specific targets .

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (nM)Reference
3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-olCDK225
Compound ATrkA17
Compound BALK22

Study on Antitumor Properties

In a study examining the effects of pyrazolo[1,5-a]pyrimidine derivatives on HCT116 colorectal cancer cells, it was found that 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol significantly inhibited cell proliferation with an IC50 value indicating potent activity. The mechanism was attributed to the compound's ability to induce cell cycle arrest and promote apoptosis .

Inhibition of Cyclin-dependent Kinases

Another research highlighted the selective inhibition of various CDKs by this compound. The study demonstrated that modifications at specific positions on the pyrazolo ring could enhance inhibitory potency while maintaining low toxicity levels in normal cells .

Future Directions and Potential Developments

Research into 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is ongoing, with a focus on optimizing its structure for enhanced efficacy against specific cancer types and other diseases influenced by kinase activity. Future studies may explore:

  • Development of novel derivatives with improved pharmacokinetic profiles.
  • Combination therapies using this compound alongside existing chemotherapeutics.
  • Investigating its potential in treating neurodegenerative disorders due to its enzyme inhibition capabilities .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrazolo[1,5-a]pyrimidine scaffold is versatile, with modifications at positions 3, 5, and 7 significantly altering physicochemical and biological properties. Below is a comparative table:

Compound Name Core Structure R3 R5 R7 Synthesis Conditions Yield (%) Key Properties/Activities
3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol Pyrazolo[1,5-a]pyrimidine Phenyl Propyl Hydroxyl Acetic acid, reflux, 12–14 h ~60–70* Pending pharmacological studies
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Triazolo[1,5-a]pyrimidine Phenyl Hydroxyl POCl₃, 120°C 52.65 Anti-tubercular activity
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol Pyrazolo[1,5-a]pyrimidine Methyl Chloromethyl Hydroxyl Not specified High reactivity for alkylation
7-Morpholin-4-yl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Phenyl Methyl Morpholinyl DMF, K₂CO₃, propargyl bromide Anticancer potential

*Estimated based on analogous syntheses .

Challenges and Limitations

  • Yield Variability : Substituents like trifluoromethyl or isopropyl reduce yields in pyrazolo[1,5-a]pyrimidin-7-ol synthesis, suggesting steric and electronic challenges .
  • Stability : Hydroxyl-containing derivatives require careful solvent selection to avoid oxidation, whereas morpholinyl or alkoxy substituents (e.g., 7-morpholin-4-yl) improve stability .

Biological Activity

3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, which consists of N-heterocyclic compounds recognized for their diverse biological activities and significant applications in medicinal chemistry. This compound has garnered attention due to its potential as a therapeutic agent, particularly in the realms of oncology and enzyme inhibition.

  • IUPAC Name : 3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
  • CAS Number : 879770-28-2
  • Molecular Formula : C15H15N3O
  • Molecular Weight : 253.2991 g/mol

The structure of 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol features a pyrazolo-pyrimidine core, which is essential for its biological activity.

Antitumor Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor properties. A study highlighted the synthesis of various derivatives, including 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol, which demonstrated promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Enzyme Inhibition

3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been investigated for its potential as an enzyme inhibitor. It has shown efficacy in inhibiting certain classes of enzymes such as histone deacetylases (HDACs), which are critical in regulating gene expression and are often overactive in cancerous cells. The compound's selective inhibition profile suggests it could be developed into a therapeutic agent with reduced side effects compared to non-selective inhibitors .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has demonstrated anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, which are implicated in various inflammatory diseases. This dual activity enhances its potential as a multi-target therapeutic agent .

The biological activity of 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, leading to altered cellular responses.

Case Studies

  • Antitumor Efficacy : In vitro studies have shown that 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Enzyme Selectivity : A recent study reported an IC50 value of 4.95 nM for HDAC6 inhibition, indicating high potency and selectivity compared to other HDAC isoforms .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and properties of 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol compared to other related compounds:

Compound NameAntitumor ActivityHDAC InhibitionAnti-inflammatory Activity
3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-olHighIC50 = 4.95 nMYes
3,6-Dinitropyrazolo[1,5-a]pyrimidineModerateNot reportedNo
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidinLowNot reportedYes

Q & A

Q. What are the common synthetic routes for preparing 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives?

Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors followed by functionalization. For example:

  • Core Formation : Cyclization of aminopyrazole and enaminone derivatives under reflux conditions in acetic acid or ethanol .
  • Functionalization at Position 5 : Alkylation or propyl group introduction via nucleophilic substitution. For instance, BBr3-mediated demethylation of methoxy precursors in dichloromethane (DCM) achieves high yields (e.g., 86% in ) .
  • Hydroxylation at Position 7 : Hydrolysis of protected groups (e.g., methoxy to hydroxyl) using reagents like BBr3 .

Q. Table 1: Synthesis Optimization Examples

Reaction StepReagents/ConditionsYieldReference
DemethylationBBr3 in DCM, 4h RT86%
CyclizationAcetic acid, reflux70%

Q. Which spectroscopic and crystallographic methods are typically employed to characterize pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and purity. For example, aromatic protons in phenyl groups appear at δ 7.2–8.0 ppm .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry. In , single-crystal X-ray analysis confirmed bond lengths (mean C–C = 0.004 Å) and torsion angles .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ calculated vs. found: 254.1042 vs. 254.1039 in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across pyrazolo[1,5-a]pyrimidine analogs?

Methodological Answer: Contradictions often arise from substituent effects or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents at positions 3, 5, and 6. For instance, trifluoromethyl groups enhance metabolic stability (), while phenyl groups modulate receptor binding .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
  • Data Normalization : Express activity as % inhibition relative to positive controls to account for batch-to-batch differences .

Q. Table 2: Substituent Effects on Biological Activity

PositionSubstituentObserved EffectReference
5PropylIncreased lipophilicity
7HydroxylHydrogen bonding capacity
3TrifluoromethylEnhanced enzyme inhibition

Q. What methodological considerations are critical when designing in vitro assays to evaluate enzymatic inhibition?

Methodological Answer:

  • Enzyme Source : Use recombinant enzymes (e.g., KDR kinase) to ensure purity and reproducibility .
  • Inhibition Kinetics : Perform time-dependent assays to distinguish competitive vs. non-competitive inhibition. Pre-incubate compounds with enzymes for 10–30 minutes .
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO ≤0.1%) .
  • Data Analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate runs .

Q. How can reaction conditions be optimized for introducing propyl groups at position 5 of the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer:

  • Alkylation Agents : Use propyl halides (e.g., 1-bromopropane) in polar aprotic solvents (DMF or DMSO) with bases like K2CO3 to deprotonate reactive sites .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining yields >75% .
  • Workup Optimization : Quench reactions with ice water to precipitate products, followed by column chromatography (silica gel, hexane/ethyl acetate) for purification .

Q. Table 3: Propylation Efficiency Under Different Conditions

BaseSolventTemperatureTimeYieldReference
K2CO3DMF80°C6h70%
NaHTHFRT12h60%

Q. What advanced techniques are used to analyze electronic and steric effects of substituents on pyrazolo[1,5-a]pyrimidine reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, electron-withdrawing groups (e.g., CF3) lower LUMO levels, enhancing electrophilicity .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density changes at nitrogen atoms in the pyrimidine ring .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., A2A adenosine receptors) to rationalize SAR data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.